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Introduction

The deposition of high-quality silicon nitride (SiN) thin films is a critical process in the
fabrication of advanced semiconductor devices, where these films serve as insulators, diffusion
barriers, and passivation layers.[1] Traditional chemical vapor deposition (CVD) methods often
require high temperatures (>700 °C), which can be incompatible with thermally sensitive device
architectures.[2][3] Plasma-enhanced chemical vapor deposition (PECVD) allows for lower
temperatures but can introduce hydrogen impurities and cause plasma-induced damage.[4]
lodosilanes, such as diiodosilane (SiHz12) and tetraiodosilane (Sil4), have emerged as
promising alternative precursors for depositing SiN films at lower temperatures with improved
film properties.[2][3] The weaker Si-l bond compared to Si-Cl or Si-H bonds facilitates lower
deposition temperatures, and the chemistry offers pathways to high-purity, conformal films.[5]

This document provides detailed application notes on the use of iodosilane precursors for both
plasma-enhanced atomic layer deposition (PEALD) and atmospheric pressure chemical vapor
deposition (APCVD) of silicon nitride thin films. It includes experimental protocols, quantitative
data on film properties, and visualizations of the deposition processes and reaction pathways.
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The use of iodosilane precursors in conjunction with different nitrogen sources and deposition
techniques yields silicon nitride films with varying properties. The following tables summarize
key quantitative data from experimental studies.

Table 1: Film Properties from Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiN using
Diiodosilane (SiHzIz2) Precursor.[2]

Hydrogen (H) Film Density

Reactant Gas . Step Coverage (%)
Concentration (%) (glcm?3)

NH3 19

N2 15

N2 with Plasma
11 3.21
Treatment

N2z with He gas
" 99.2
addition

Table 2: Film Properties from Atmospheric Pressure Chemical Vapor Deposition (APCVD) of
SiN using Tetraiodosilane (Sila) and Ammonia (NHs).

Deposition
Growth Rate . ] ) ]
Temperature ) N/Si Ratio I (atomic %) O (atomic %)
R (Almin)
(°C)
350 180 1.55 1.8 1.2
400 130 1.50 0.8 0.5
450 120 1.45 0.5 0.3
500 110 1.40 <0.1 0.2
550 95 1.35 <0.1 0.1

Experimental Protocols
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Protocol 1: Plasma-Enhanced Atomic Layer Deposition
(PEALD) of Silicon Nitride using Diiodosilane (SiHzl2)

This protocol describes a typical PEALD process for depositing silicon nitride thin films using
diiodosilane as the silicon precursor and a nitrogen-based plasma as the reactant.[2][6]

1. Substrate Preparation:
o Start with a clean silicon wafer or other suitable substrate.

o Perform a standard cleaning procedure to remove organic and native oxide contaminants
(e.g., RCAclean).

¢ Load the substrate into the ALD reaction chamber.

2. Deposition Cycle: The PEALD process consists of a series of self-limiting cycles. Repeat the
following four steps until the desired film thickness is achieved.

» Step 1: Diiodosilane (SiHzI2) Pulse

o Introduce vapor-phase SiH:zlIz into the reaction chamber. The precursor molecules will
adsorb onto the substrate surface.

o Typical Pulse Time: 0.5 - 2.0 seconds.
e Step 2: Purge 1

o Purge the reaction chamber with an inert gas (e.g., Argon or Nitrogen) to remove any
unreacted SiHzl2 molecules and byproducts from the gas phase.

o Typical Purge Time: 5 - 10 seconds.
o Step 3: Nitrogen Plasma Exposure

o Introduce the nitrogen-containing reactant gas (e.g., N2 or a mixture of N2/Hz2) and
generate a plasma. The reactive nitrogen species will react with the adsorbed SiHzI> on
the surface to form a layer of silicon nitride.
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o Typical Plasma Time: 10 - 30 seconds.

o Typical RF Power: 100 - 300 W.

Step 4: Purge 2

o Purge the reaction chamber with an inert gas to remove any remaining reactants and
byproducts.

o Typical Purge Time: 5 - 10 seconds.

. Process Parameters:

Substrate Temperature: 100 °C to 450 °C.[6]
Reactor Pressure: 20 Torr to 100 Torr.[6]
Precursor Temperature (SiHzI2): Adjust to achieve a suitable vapor pressure.

Gas Flow Rates: To be optimized for the specific reactor geometry.

Protocol 2: Atmospheric Pressure Chemical Vapor
Deposition (APCVD) of Silicon Nitride using
Tetraiodosilane (Sils)

This protocol outlines a thermal CVD process at atmospheric pressure for the deposition of

silicon nitride films using tetraiodosilane and ammonia.[3]

1

. Substrate and Reactor Preparation:

Place a clean silicon wafer on the susceptor within the APCVD reactor.
Heat the substrate to the desired deposition temperature.

Ensure a continuous flow of high-purity nitrogen (Nz2) as a carrier and dilution gas.

. Precursor Delivery:
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» Heat the tetraiodosilane (Sils) source to a temperature sufficient to generate a stable vapor
pressure.

e Use a carrier gas (N2) to transport the Sila vapor to the reaction chamber.

e Introduce ammonia (NHs) as the nitrogen source into the reaction chamber through a
separate line. A specially designed injector can be used to prevent premature gas-phase
reactions.[3]

3. Deposition Process:

e The Sila and NHs gases mix and react at the heated substrate surface to deposit a silicon
nitride film.

e The deposition is continuous as long as the precursor flows are maintained.
o The film thickness is controlled by the deposition time and growth rate.

4. Process Parameters:

e Substrate Temperature: 350 °C to 550 °C.[3]

e Chamber Pressure: Atmospheric pressure (approx. 750 Torr).[3]

o Precursor Flow Rates: To be optimized based on the desired film stoichiometry and growth
rate.

o Carrier Gas (N2) Flow Rate: To be optimized for the specific reactor configuration.

Visualizations
Experimental Workflows
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Caption: Workflow for PEALD of Silicon Nitride.
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Caption: Workflow for APCVD of Silicon Nitride.
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Caption: Simplified Reaction Pathway for SiN Deposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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